![molecular formula C12H16ClNO2 B2680770 4-[2-(2-Chlorophenoxy)ethyl]morpholine CAS No. 416881-79-3](/img/structure/B2680770.png)
4-[2-(2-Chlorophenoxy)ethyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-Chlorophenoxy)ethyl]morpholine, also known as CPM or Chlorphenamine, is a chemical compound that has been widely used in scientific research. It is a member of the morpholine family and is commonly used as a histamine H1 receptor antagonist. CPM has been used in various research studies, including in vitro and in vivo experiments, due to its ability to modulate the immune response, inhibit inflammation, and regulate the function of various cells and tissues.
Mechanism of Action
4-[2-(2-Chlorophenoxy)ethyl]morpholine exerts its pharmacological effects by blocking the histamine H1 receptor, which is a G-protein-coupled receptor that is widely distributed in various tissues, including the respiratory tract, skin, and gastrointestinal tract. The binding of histamine to the H1 receptor activates a signaling cascade that leads to the release of various inflammatory mediators, such as prostaglandins and leukotrienes. By blocking the H1 receptor, 4-[2-(2-Chlorophenoxy)ethyl]morpholine inhibits the release of these mediators and reduces inflammation.
Biochemical and Physiological Effects:
4-[2-(2-Chlorophenoxy)ethyl]morpholine has been shown to have various biochemical and physiological effects, including the inhibition of histamine-induced bronchoconstriction, reduction of vascular permeability, and inhibition of platelet aggregation. Additionally, 4-[2-(2-Chlorophenoxy)ethyl]morpholine has been shown to modulate the function of various immune cells, such as T cells, B cells, and dendritic cells. It has also been shown to regulate the function of various tissues, including the liver, kidney, and heart.
Advantages and Limitations for Lab Experiments
The use of 4-[2-(2-Chlorophenoxy)ethyl]morpholine in scientific research has several advantages, including its well-established pharmacological properties, its availability, and its relatively low cost. Additionally, 4-[2-(2-Chlorophenoxy)ethyl]morpholine has been extensively studied and has a well-defined mechanism of action, which makes it a useful tool for studying various physiological processes. However, there are also limitations to the use of 4-[2-(2-Chlorophenoxy)ethyl]morpholine in lab experiments, including its potential for off-target effects, its limited solubility in aqueous solutions, and its potential for toxicity at high concentrations.
Future Directions
There are several future directions for the use of 4-[2-(2-Chlorophenoxy)ethyl]morpholine in scientific research. One potential application is in the study of the role of histamine in cancer progression and metastasis. Additionally, 4-[2-(2-Chlorophenoxy)ethyl]morpholine may be useful for studying the role of histamine in the regulation of the gut microbiome and the development of inflammatory bowel disease. Furthermore, 4-[2-(2-Chlorophenoxy)ethyl]morpholine may be useful for studying the role of histamine in the regulation of the blood-brain barrier and the development of neuroinflammatory diseases, such as multiple sclerosis and Alzheimer's disease.
Synthesis Methods
The synthesis of 4-[2-(2-Chlorophenoxy)ethyl]morpholine involves the reaction of 2-chlorophenol with ethylene oxide, followed by the reaction of the resulting product with morpholine. The reaction is carried out under controlled conditions, and the purity of the product is ensured through various purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
4-[2-(2-Chlorophenoxy)ethyl]morpholine has been extensively used in scientific research, particularly in the fields of immunology, pharmacology, and toxicology. It has been shown to modulate the immune response by inhibiting the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 4-[2-(2-Chlorophenoxy)ethyl]morpholine has also been used to study the role of histamine in various physiological processes, such as allergy, asthma, and inflammation.
properties
IUPAC Name |
4-[2-(2-chlorophenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFXYFVPELUXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

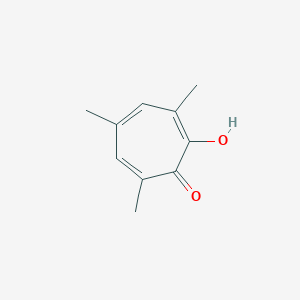

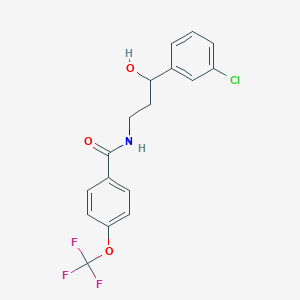
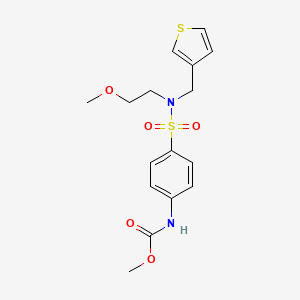
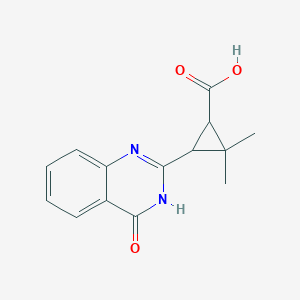
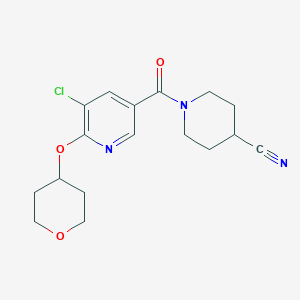


![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)pent-4-enamide](/img/structure/B2680702.png)

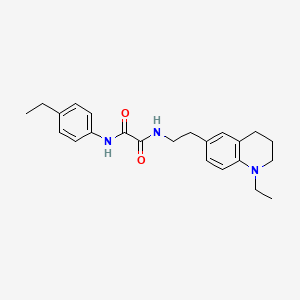
![6-ethyl-1,3-dimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2680707.png)
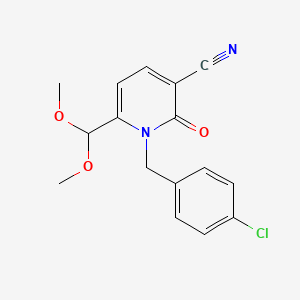
![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2680710.png)